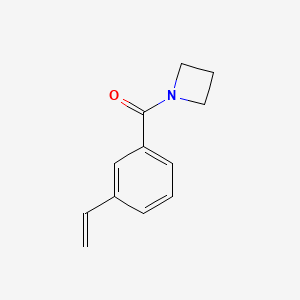

Azetidin-1-yl(3-vinylphenyl)methanone

Description

Azetidin-1-yl(3-vinylphenyl)methanone is a ketone derivative featuring an azetidine ring (a four-membered saturated heterocycle) linked via a carbonyl group to a 3-vinylphenyl substituent.

Properties

IUPAC Name |

azetidin-1-yl-(3-ethenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-10-5-3-6-11(9-10)12(14)13-7-4-8-13/h2-3,5-6,9H,1,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLFVFLMRDHDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(3-vinylphenyl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The vinylphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-vinylphenyl)methanone can undergo several types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Azetidin-1-yl(3-vinylphenyl)methanone derivatives have been investigated for their ability to inhibit cancer cell growth. For instance, a novel amide derivative was found to selectively inhibit cancer cell proliferation, showcasing the potential of azetidine-based compounds in oncology . The azetidine ring structure contributes to the pharmacological profile, enabling the development of targeted therapies.

Pharmacological Properties

The azetidine motif is recognized for its presence in various approved drugs, including antibiotics and kinase inhibitors. The rigid conformation provided by the azetidine group can enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced toxicity . This structural feature allows for late-stage functionalization of existing drugs, making azetidine derivatives versatile tools in drug development.

Synthesis and Functionalization

Synthetic Methodologies

Recent studies highlight efficient synthetic pathways for creating this compound derivatives. A notable method involves a simple “mix-and-heat” approach that allows for high yields of desired products through amine displacement reactions . This technique is particularly advantageous for late-stage modifications of complex molecules, providing a streamlined route to functionalized azetidines.

| Synthetic Method | Yield | Remarks |

|---|---|---|

| Amine Displacement | Up to 72% | Effective for diverse substrates |

| Strain-release Methods | 56% | Comparatively lower yield |

Materials Science

Polymer Applications

The incorporation of azetidine derivatives into polymer matrices has been explored, where they serve as monomers or crosslinking agents. Their unique chemical properties facilitate the synthesis of materials with tailored mechanical and thermal characteristics. Research indicates that azetidine-containing polymers exhibit enhanced stability and functionality, making them suitable for advanced applications in coatings and composites .

Case Studies

Case Study 1: Anticancer Compound Development

In a study focusing on azetidine derivatives, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Polymer Synthesis

Another investigation examined the use of azetidine derivatives in creating thermosetting polymers. The study reported that the addition of this compound improved the thermal stability and mechanical strength of the resulting materials. These findings underscore the potential of azetidine-based compounds in enhancing material properties for industrial applications .

Mechanism of Action

The mechanism of action of azetidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Variations

The azetidinyl methanone scaffold is highly modular, with biological activity and physicochemical properties dictated by substituents. Below is a comparative overview:

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The hexyl chain in Azetidin-1-yl(4-hexylphenyl)methanone increases logP, enhancing membrane permeability but risking off-target interactions. The vinyl group may reduce hydrophobicity, favoring solubility.

- Steric Effects : Bulkier groups (e.g., spiro-heptan in AZD1979) improve target selectivity but may limit bioavailability .

- Metabolism: Azetidinyl methanones are prone to oxidative metabolism; fluorinated analogs (e.g., JNJ-42226314) exhibit improved metabolic stability .

Biological Activity

Azetidin-1-yl(3-vinylphenyl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the vinylphenyl group enhances its lipophilicity and potentially its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with specific biological targets:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of azetidinones have shown promise in inhibiting breast cancer cell proliferation, suggesting that this compound may also possess similar effects .

- Receptor Binding : The compound's interaction with various receptors is crucial for its biological activity. Research indicates that azetidine derivatives can act as ligands for specific receptors, influencing cellular signaling pathways. For example, compounds targeting sphingosine 1-phosphate receptors (S1PRs) have demonstrated notable binding affinities, which are critical for therapeutic applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Modulation of Inflammatory Responses : Some azetidine derivatives influence inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of azetidinone derivatives on human breast cancer cell lines (MCF-7 and SKBR3). Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as alternative therapeutic agents against breast cancer .

Case Study 2: Receptor Interaction

Research on azetidine derivatives demonstrated their ability to selectively bind to S1PRs, particularly S1PR1. Compounds exhibiting high binding affinities (IC50 values ranging from 3.9 to 15.4 nM) were identified, suggesting that modifications to the azetidine structure could enhance receptor selectivity and potency .

Structure-Activity Relationship (SAR)

The SAR analysis of azetidine derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances binding affinity to target receptors.

- Ring Substituents : Variations in substituents on the azetidine ring can alter pharmacokinetic properties, affecting bioavailability and efficacy.

| Compound | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 6.7 | High potency for S1PR1 |

| Compound B | Structure B | 15.4 | Moderate potency for S1PR2 |

| Azetidinone Derivative | Structure C | N/A | Induces apoptosis in MCF-7 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Azetidin-1-yl(3-vinylphenyl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using vinylbenzene derivatives and azetidine-containing acyl chlorides in the presence of Lewis acid catalysts like AlCl₃. Reaction optimization involves temperature control (e.g., 0–25°C), solvent selection (anhydrous dichloromethane or toluene), and stoichiometric ratios to minimize side products. Post-synthesis purification employs column chromatography or recrystallization .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and vinylphenyl moiety (aromatic protons at δ ~6.5–7.5 ppm) .

- IR : Identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and azetidine ring vibrations .

- X-ray crystallography : Refine crystal structures using SHELX software for precise bond-length/angle validation .

Q. What standardized methods are used to determine physicochemical properties like boiling point or solubility?

- Methodological Answer : Boiling points can be estimated via gas chromatography (GC) coupled with NIST reference data . Solubility profiles are determined experimentally using shake-flask methods in polar (e.g., DMSO) and non-polar solvents (e.g., hexane), validated by HPLC-UV quantification .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound as a monoacylglycerol lipase (MAGL) inhibitor?

- Methodological Answer :

- In vitro assays : Use recombinant MAGL enzyme and fluorogenic substrates (e.g., 4-nitrophenylacetate) to measure IC₅₀ values. Include controls with JNJ-42226314 (a structurally related MAGL inhibitor) for comparative potency analysis .

- In vivo models : Administer the compound to rodents and quantify 2-arachidonoylglycerol (2-AG) elevation in brain tissue via LC-MS. Monitor behavioral endpoints (e.g., nociception) and neurochemical changes (e.g., cortical norepinephrine levels) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal validation : Confirm enzyme inhibition (e.g., MAGL IC₅₀) using both fluorometric and radiometric assays.

- Kinetic analysis : Perform time-dependent studies to distinguish reversible vs. irreversible inhibition mechanisms.

- Cellular context : Test in primary cells (e.g., hepatocytes) to assess off-target effects, leveraging metabolic stability data from GST-catalyzed conjugation studies .

Q. How are metabolic pathways of azetidine-containing compounds characterized?

- Methodological Answer :

- In vitro metabolism : Incubate the compound with human hepatocytes and identify metabolites via LC-HRMS. Focus on glutathione adducts formed via GST-mediated conjugation, as observed with structurally related spiro-azetidine derivatives .

- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic intermediates and quantify urinary/fecal excretion profiles.

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

- Methodological Answer :

- Rodent EEG studies : Measure dose-dependent changes in gamma power and wakefulness, correlating with cortical norepinephrine levels (via microdialysis) .

- Neuropathic pain models : Use chronic constriction injury (CCI) in rats to assess anti-nociceptive efficacy, with MAGL engagement confirmed by 2-AG elevation .

Q. How can computational tools predict the compound’s physicochemical and ADME properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.